molecular formula C15H16N2OS B11325022 N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide CAS No. 668468-46-0

N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide

Cat. No.: B11325022
CAS No.: 668468-46-0
M. Wt: 272.4 g/mol
InChI Key: KJBFKFRLLIRLTK-UHFFFAOYSA-N
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Description

N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a thiophene ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can influence its binding mode to enantioselective proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide is unique due to the combination of the pyrrolidine, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

668468-46-0

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-phenyl-2-thiophen-2-ylpyrrolidine-1-carboxamide

InChI

InChI=1S/C15H16N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-4-8-13(17)14-9-5-11-19-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,16,18)

InChI Key

KJBFKFRLLIRLTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CS3

solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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